molecular formula C9H9IO3 B8393856 Methyl 2-hydroxy-5-iodo-3-methylbenzoate CAS No. 40912-75-2

Methyl 2-hydroxy-5-iodo-3-methylbenzoate

Cat. No.: B8393856
CAS No.: 40912-75-2
M. Wt: 292.07 g/mol
InChI Key: CRTIONITRAQEOA-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-5-iodo-3-methylbenzoate” is a chemical compound with the molecular formula C9H9IO3 . It has a molecular weight of 292.07000 . The compound is also known by other synonyms such as “2-hydroxy-5-iodo-3-methylbenzoic acid methyl ester” and "5-Jod-o-cresotinsaeuremethylester" .


Molecular Structure Analysis

“this compound” has a molecular structure represented by the formula C9H9IO3 . This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms .

Properties

CAS No.

40912-75-2

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 2-hydroxy-5-iodo-3-methylbenzoate

InChI

InChI=1S/C9H9IO3/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4,11H,1-2H3

InChI Key

CRTIONITRAQEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-hydroxy-3-methylbenzoate (0.869 g, 5.23 mmol) in MeOH (5 mL) was added dropwise to a suspension of iodine (1.327 g, 5.23 mmol) and silver sulfate (1.63 g, 5.23 mmol), at room temperature under N2. The resultant brown suspension was stirred for 3 h after which time a colorless suspension was observed. The mixture was filtered through a plug of Celite, washed with MeOH (30 mL) and concentrated in vacuo to afford methyl 2-hydroxy-5-iodo-3-methylbenzoate, as a colorless solid. LCMS calc.=292.1; found=292.7 (M+H)+. 1H NMR (500 MHz, CHCl3): δ 11.0 (s, 1 H); 8.02 (s, 1 H); 7.62 (s, 1 H); 3.97 (s, 3 H); 2.25 (s, 3 H).
Quantity
0.869 g
Type
reactant
Reaction Step One
Quantity
1.327 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.0 g (7.19 mmol) 2-hydroxy-5-iodo-3-methyl-benzoic acid in 5.0 mL thionyl chloride (69.0 mmol) is stirred for 20 min at 80° C. Thionyl chloride is eliminated i.vac. and the residue is combined with 20 mL MeOH and stirred for 20 min at RT. The product is precipitated out of the reaction. MeOH is eliminated i.vac. down to 5 mL and the residue is suction filtered. The product is further reacted without any more purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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